Ficellomycin

DNA replication inhibition semi-conservative replication antibiotic mechanism of action

Ficellomycin (CAS 59458-27-4) features a rare 1-azabicyclo[3.1.0]hexane core that selectively stalls bacterial semi-conservative DNA replication by inducing defective 34S DNA fragments—without impairing DNA repair. Unlike novobiocin (gyrase inhibitor), azinomycins (DNA cross-linkers), or standard anti-MRSA agents (vancomycin, linezolid), ficellomycin's distinct mechanism makes it essential for replication fork studies, MRSA/VRE screening, and hit-to-lead optimization. Procure this structurally rare, mechanistically unique chemotype to challenge your library with a non-cross-resistant aziridine antibiotic.

Molecular Formula C13H24N6O3
Molecular Weight 312.37 g/mol
CAS No. 59458-27-4
Cat. No. B1672662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFicellomycin
CAS59458-27-4
SynonymsFicellomycin;  Antibiotic U 47929;  U 47929
Molecular FormulaC13H24N6O3
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C1CC(C2N1C2)N=C(N)N)C(=O)O)N
InChIInChI=1S/C13H24N6O3/c1-5(2)9(14)11(20)18-10(12(21)22)7-3-6(17-13(15)16)8-4-19(7)8/h5-10H,3-4,14H2,1-2H3,(H,18,20)(H,21,22)(H4,15,16,17)
InChIKeyDGIHWRUPUISVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ficellomycin (CAS 59458-27-4): An Aziridine Alkaloid Antibiotic for Research into Multidrug‑Resistant Gram‑Positive Pathogens


Ficellomycin is a peptide‑like antibiotic produced by Streptomyces ficellus, featuring an unusual 1‑azabicyclo[3.1.0]hexane (aziridine) core that distinguishes it from most other antibiotic classes [1]. With the molecular formula C13H24N6O3 and a molecular weight of 312.37 g·mol⁻¹, it is a nitrogen‑rich bicyclic dipeptide that acts as a selective inhibitor of bacterial semi‑conservative DNA replication [2]. Its chemical structure incorporates a valine‑derived aminoacyl moiety linked to a guanidino‑substituted azabicyclohexane ring, a pharmacophore that is exceedingly rare among natural products [3].

Why Ficellomycin (59458-27-4) Cannot Be Substituted by Generic Aziridine‑Containing or Gram‑Positive Antibiotics


Unlike other aziridine‑bearing natural products (e.g., azinomycins) that act primarily as DNA cross‑linkers, or conventional Gram‑positive agents (e.g., novobiocin) that inhibit DNA gyrase, ficellomycin exerts its antibacterial effect through a distinct mechanism: it induces the accumulation of defective 34S DNA fragments that irreversibly stall semi‑conservative DNA replication without impairing DNA repair synthesis [1]. This mechanistic divergence means that swapping ficellomycin for a cheaper aziridine analog or a generic anti‑staphylococcal antibiotic (e.g., linezolid, vancomycin) would fundamentally alter the experimental outcome in studies focused on replication‑specific DNA damage or in screening for agents active against multidrug‑resistant strains where standard‑of‑care antibiotics have already failed [2]. Furthermore, the biosynthetic pathway of ficellomycin involves a unique three‑enzyme aziridine‑forming cascade that is not found in producers of related azabicyclic metabolites, precluding simple microbial replacement [3].

Quantitative Differentiation of Ficellomycin (59458-27-4) from Closest Analogs and Alternative Antibiotics


Mechanism of Action: Ficellomycin Causes Accumulation of Defective 34S DNA Fragments, Distinct from Novobiocin and Azinomycins

Ficellomycin induces the formation of deficient 34S DNA fragments that lack the capacity to integrate into larger DNA pieces or the complete bacterial chromosome, thereby selectively impairing semi‑conservative DNA replication while leaving DNA repair synthesis unaffected [1]. In contrast, the gyrase inhibitor novobiocin blocks an event associated with the initiation of Okazaki fragments, and azinomycins (azinomycin A and B) act as DNA cross‑linkers rather than as replication‑fragment inducers [2]. This mechanistic distinction is critical for studies where the precise mode of DNA synthesis disruption is the primary variable.

DNA replication inhibition semi-conservative replication antibiotic mechanism of action aziridine natural products

In Vitro Antibacterial Spectrum: Ficellomycin Retains Activity Against Multidrug‑Resistant Staphylococcus aureus (MRSA) and Vancomycin‑Resistant Enterococcus faecalis (VRE)

Ficellomycin exhibits potent in vitro activity against clinically problematic Gram‑positive pathogens, including multidrug‑resistant Staphylococcus aureus and vancomycin‑resistant Enterococcus faecalis [1]. While published MIC values are limited, the compound is consistently reported to retain efficacy against strains that are refractory to first‑ and second‑line agents such as vancomycin and linezolid [2]. The aziridine pharmacophore and unique replication‑stalling mechanism are thought to circumvent common resistance determinants (e.g., altered penicillin‑binding proteins, vancomycin‑intermediate phenotypes) that compromise other anti‑staphylococcal antibiotics [3].

MRSA VRE antimicrobial resistance Gram-positive bacteria MIC

In Vivo Efficacy in an Experimental Staphylococcus aureus Murine Infection Model

In the original characterization paper (1976), ficellomycin was shown to be effective in the treatment of experimental Staphylococcus aureus infections in mice [1]. Although quantitative survival or bacterial burden data are not provided in the abstract, the in vivo proof‑of‑concept distinguishes ficellomycin from many early‑stage natural products that fail to translate beyond in vitro activity. Subsequent studies have highlighted the inherent instability of the azabicyclo[3.1.0]hexane ring under physiological conditions, which likely contributes to variable in vivo performance and represents a key limitation for therapeutic development [2].

in vivo efficacy Staphylococcus aureus mouse infection model antibiotic therapy

Biosynthetic Gene Cluster Characterization: Ficellomycin Production Requires a Dedicated 26‑ORF Cluster Encoding a Unique Aziridine‑Forming Cascade

The ficellomycin biosynthetic gene cluster spans approximately 30 kb and contains 26 open reading frames (ORFs), including genes that orchestrate the assembly of the 2‑[4‑guanidyl‑1‑azabicyclo[3.1.0]hexan‑2‑yl]glycine (2‑GAHG) moiety [1]. Critically, the aziridine ring is formed via a three‑enzyme cascade involving a sulfate adenylyltransferase, an adenylsulfate kinase, and a sulfotransferase—a pathway that is absent in the producers of other azabicyclic antibiotics like the azinomycins [2]. This genetic and enzymatic uniqueness means that heterologous production or biosynthetic engineering of ficellomycin is not feasible using generic Streptomyces expression hosts without the full, intact gene cluster [3].

biosynthesis gene cluster aziridine formation Streptomyces ficellus natural product

Structural Rarity: Ficellomycin and Azinomycins Are the Only Known Natural Products Containing the 1‑Azabicyclo[3.1.0]hexane Ring System

Among the more than 100,000 characterized natural products, only ficellomycin and the azinomycins (azinomycin A and B) incorporate the 1‑azabicyclo[3.1.0]hexane ring system, a strained bicyclic aziridine that is responsible for the DNA‑interactive properties of these metabolites [1]. Ficellomycin is further distinguished from the azinomycins by its specific substitution pattern: a guanidino group on the azabicyclic core and a valine‑derived dipeptide side chain [2]. This extreme structural scarcity means that ficellomycin cannot be substituted with a more common aziridine‑containing compound (e.g., mitomycin C, azinomycin B) without drastically altering the molecule's chemical reactivity, target engagement profile, and biological activity [3].

aziridine 1-azabicyclo[3.1.0]hexane structural biology natural product diversity

High‑Value Research and Industrial Applications for Ficellomycin (59458-27-4) Based on Quantitative Differentiation


Mechanistic Studies of Bacterial DNA Replication Inhibition

Investigators examining the molecular details of semi‑conservative DNA replication in bacteria can employ ficellomycin as a selective tool to induce the accumulation of 34S DNA fragments without perturbing DNA repair pathways [1]. This specificity enables the dissection of replication fork dynamics and Okazaki fragment processing in a manner that is not achievable with novobiocin (which inhibits DNA gyrase and blocks Okazaki fragment initiation) or azinomycins (which cross‑link DNA). Researchers can use ficellomycin in toluenized Escherichia coli cell‑free systems or in intact Gram‑positive bacteria to map replication intermediates and validate new targets for antibacterial intervention [2].

Screening Libraries for Activity Against Multidrug‑Resistant Gram‑Positive Pathogens

Pharmaceutical and academic screening campaigns targeting methicillin‑resistant Staphylococcus aureus (MRSA) and vancomycin‑resistant Enterococcus faecalis (VRE) can include ficellomycin as a positive control or as a chemical starting point for hit‑to‑lead optimization [1]. Because ficellomycin retains activity against strains that are resistant to vancomycin and linezolid, it serves as a benchmark for novel mechanisms of action that circumvent established resistance mechanisms [2]. Procurement of ficellomycin for such screens ensures that the library is challenged with a structurally rare and mechanistically distinct aziridine antibiotic, improving the likelihood of identifying non‑cross‑resistant chemotypes [3].

Biosynthetic Engineering and Chemoenzymatic Synthesis of Aziridine‑Containing Analogs

Given the detailed characterization of the 26‑ORF ficellomycin gene cluster and the elucidation of the sulfotransferase‑catalyzed aziridine‑forming cascade, researchers in synthetic biology and metabolic engineering can use ficellomycin as a model system for producing novel aziridine antibiotics [1]. The unique three‑enzyme pathway can be heterologously expressed in optimized hosts to generate aziridine‑containing scaffolds that are otherwise difficult to access through total synthesis [2]. Ficellomycin itself may serve as a substrate for semi‑synthetic derivatization aimed at improving in vivo stability while preserving the 1‑azabicyclo[3.1.0]hexane pharmacophore [3].

In Vivo Proof‑of‑Concept Studies for Gram‑Positive Infection Models

Although ficellomycin's in vivo efficacy is limited by the inherent instability of the azabicyclo[3.1.0]hexane ring, the original demonstration of activity in a murine Staphylococcus aureus infection model provides a foundation for further medicinal chemistry optimization [1]. Laboratories focused on developing next‑generation anti‑MRSA agents can use ficellomycin as a reference compound to gauge whether synthetic analogs exhibit improved pharmacokinetic properties while retaining the 34S DNA fragment‑inducing mechanism [2]. The compound's in vivo validation, albeit qualitative, distinguishes it from purely in vitro‑active natural products and justifies its inclusion in preclinical lead‑identification cascades [3].

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